![molecular formula C48H54O2 B1409418 (R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 756491-53-9](/img/structure/B1409418.png)

(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

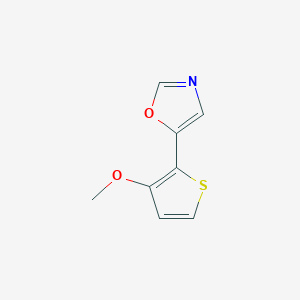

Synthesis Analysis

Unfortunately, specific synthesis information for “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” is not available in the searched resources .Molecular Structure Analysis

The molecular structure of “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” is not explicitly provided in the searched resources .Chemical Reactions Analysis

Specific chemical reactions involving “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” are not available in the searched resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” are not explicitly provided in the searched resources .科学的研究の応用

Synthesis and Structural Analysis

(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol, a compound related to BINOL derivatives, has been studied for its applications in synthesis and structural analysis. For instance, Weidenbruch et al. (1995) discussed the rearrangement of bis(2,4,6-tri-tert-butylphenyl)stannylene, leading to the synthesis of a donor-free tungsten stannylene complex, which is relevant for understanding the structural properties of such compounds (Weidenbruch et al., 1995).

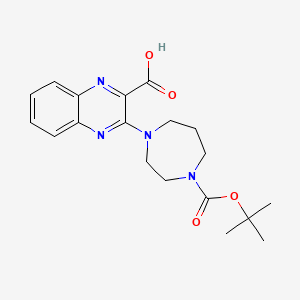

Asymmetric Synthesis

The compound has also been utilized in asymmetric synthesis. Balaraman and Swamy (2007) describe a high-yielding synthesis of enantiopure 6,6'-di-tert-butyl-1,1'-binaphthalene-2,2'-diol, a derivative of BINOL, which is crucial for asymmetric synthesis applications (Balaraman & Swamy, 2007).

Polymer Chemistry

In polymer chemistry, the related biphenylols have been used to synthesize new bis(ether phthalic anhydride)s, as discussed by Kim and Hay (1993). These compounds have increased thermal stability and are soluble in common organic solvents, which is significant for advanced polymer applications (Kim & Hay, 1993).

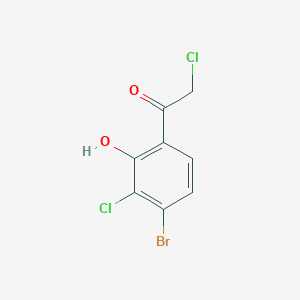

Catalyst Development

The compound's derivatives have been instrumental in developing new catalysts. Takaya et al. (1990) developed practical methods for synthesizing BINAPs, which served as excellent ligands for Rh(I)-catalyzed asymmetric hydrogenation, demonstrating the compound's utility in catalysis (Takaya et al., 1990).

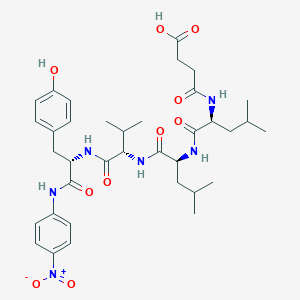

Chiral Ligands in Chemical Reactions

Shi, Duan, and Rong (2010) explored the use of chiral ligand derived from the reduction of Schiff base (R)-2,2'-bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-1,1'-binaphthyl, demonstrating its effectiveness in asymmetric addition reactions of diethylzinc to aldehydes (Shi, Duan, & Rong, 2010).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-(3,5-ditert-butylphenyl)-1-[3-(3,5-ditert-butylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54O2/c1-45(2,3)33-21-31(22-34(27-33)46(4,5)6)39-25-29-17-13-15-19-37(29)41(43(39)49)42-38-20-16-14-18-30(38)26-40(44(42)50)32-23-35(47(7,8)9)28-36(24-32)48(10,11)12/h13-28,49-50H,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEFENFAQSHVFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)

![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)

![t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1409354.png)

![(S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1409358.png)